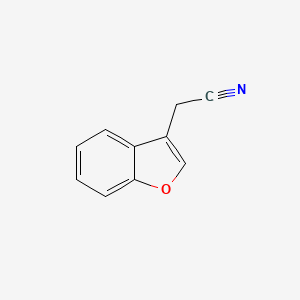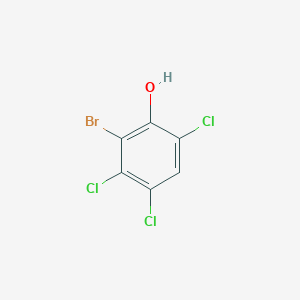
1-(2-Propynyl)-1H-indole-2,3-dione
Übersicht
Beschreibung
1-(2-Propynyl)-1H-indole-2,3-dione is an organic compound that belongs to the class of indole derivatives. This compound features a propynyl group attached to the nitrogen atom of the indole ring, and it is characterized by the presence of a carbon-carbon triple bond. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Wirkmechanismus
Target of Action
The primary target of 1-(2-Propynyl)-1H-indole-2,3-dione, also known as Rasagiline, is the enzyme monoamine oxidase (MAO), specifically the subtype MAO-B . MAO-B is a flavin-containing enzyme that regulates the metabolic degradation of catecholamines and serotonin in the central nervous system and peripheral tissues .
Mode of Action
Rasagiline acts as a propargylamine and an irreversible inhibitor of MAO-B . By inhibiting MAO-B, it prevents the breakdown of dopamine, a neurotransmitter that plays a vital role in the regulation of movement and mood. This results in an increase in the levels of dopamine in the brain, which can help to alleviate symptoms of diseases like Parkinson’s .
Biochemical Pathways
The inhibition of MAO-B by Rasagiline impacts the metabolic pathway of dopamine Under normal conditions, dopamine is broken down by MAO-B into inactive metabolites, which are then excreted. This enhances dopaminergic activity in the brain, which can help to alleviate symptoms of dopamine-related disorders .
Pharmacokinetics
Rasagiline exhibits good bioavailability, with about 36% of the oral dose being absorbed . It is extensively metabolized in the liver, primarily by the enzyme CYP1A2 . The elimination half-life of Rasagiline is approximately 3 hours . These pharmacokinetic properties influence the drug’s onset of action, duration of effect, and dosing regimen.
Result of Action
The primary result of Rasagiline’s action is an increase in dopamine levels in the brain. This can lead to improvements in motor function and mood in patients with Parkinson’s disease . As an irreversible inhibitor of mao-b, the effects of rasagiline persist until new mao-b enzymes are synthesized, which can lead to a long duration of action .
Action Environment
The action of Rasagiline can be influenced by various environmental factors. For example, the presence of certain foods or other medications can affect the absorption, distribution, metabolism, and excretion of the drug. Additionally, genetic variations in the CYP1A2 enzyme can influence the metabolism of Rasagiline, potentially leading to differences in drug response among individuals . Furthermore, the efficacy and stability of Rasagiline can be affected by factors such as pH and temperature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Propynyl)-1H-indole-2,3-dione can be achieved through several synthetic routes. One common method involves the alkylation of indole-2,3-dione with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Propynyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the propynyl group or the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Propynyl)-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2-Propynyl)-1H-isoindole-1,3-dione: Similar structure but with an isoindole ring.
1-(2-Propynyl)-1H-pyrrole-2,3-dione: Contains a pyrrole ring instead of an indole ring.
1-(2-Propynyl)-1H-quinoline-2,3-dione: Features a quinoline ring.
Uniqueness
1-(2-Propynyl)-1H-indole-2,3-dione is unique due to its specific indole ring structure and the presence of a propynyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound in various research fields.
Eigenschaften
IUPAC Name |
1-prop-2-ynylindole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2/c1-2-7-12-9-6-4-3-5-8(9)10(13)11(12)14/h1,3-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVPLJCIKWDYKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365569 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4290-87-3 | |
| Record name | 1-(Prop-2-yn-1-yl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Q1: What makes 1-(Prop-2-yn-1-yl)indoline-2,3-dione a subject of interest for organic synthesis?
A1: This compound is particularly intriguing due to its reactivity in 1,3-dipolar cycloaddition reactions with azides. This reaction, widely used in organic synthesis and click chemistry, forms triazole rings, valuable building blocks in medicinal chemistry and materials science. [] Understanding the regioselectivity of this reaction, specifically which possible isomer is preferentially formed, is crucial for targeted synthesis.
Q2: How do researchers employ computational chemistry to understand the reactions of 1-(Prop-2-yn-1-yl)indoline-2,3-dione?
A2: Density Functional Theory (DFT) calculations, specifically at the B3LYP/6-31G(d,p) level of theory, provide valuable insights into the electronic properties and reactivity of this molecule. [, ] By analyzing frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) maps, researchers can predict reactive sites and potential interactions with other molecules. These calculations provide a theoretical basis to understand and potentially predict the regioselectivity observed in experimental reactions. [] Furthermore, computational methods like Quantitative Structure-Activity Relationship (QSAR) modeling could be employed to explore how structural modifications to this compound might influence its reactivity and other properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(3,4-Dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B1271506.png)


![2-[7-Bromo-2-(pyridin-2-yl)-1H-indol-3-yl]ethylamine hydrochloride](/img/structure/B1271515.png)

![({2-[(Carboxymethyl)thio]quinazolin-4-yl}thio)-acetic acid](/img/structure/B1271518.png)

![2-[(1-Isopropyl-1H-benzimidazol-2-YL)amino]ethanol](/img/structure/B1271521.png)
![1-[3,5-Bis(Trifluoromethyl)Benzyl]-2-Oxo-1,2-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B1271525.png)


